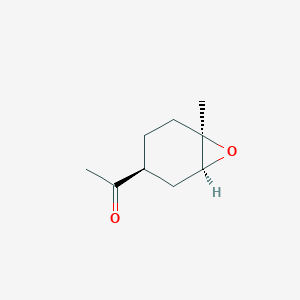

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane

概要

説明

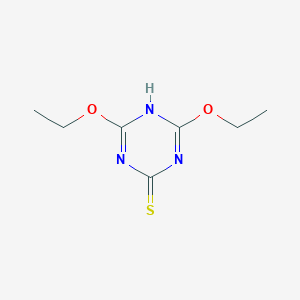

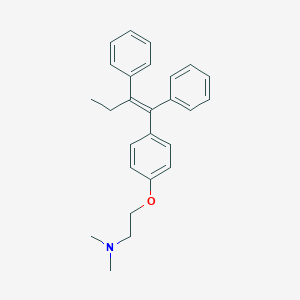

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane, also known as AMCH, is a cyclic organic compound with a molecular formula of C9H16O2. It is a chiral molecule with two stereocenters, and the (1R,2S,4S) configuration is the most stable and commonly used in scientific research. AMCH has attracted attention in the fields of organic synthesis, medicinal chemistry, and material science due to its unique chemical and physical properties.

作用機序

The mechanism of action of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is not fully understood, but it is believed to interact with biological molecules such as enzymes, receptors, and DNA. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a reactive molecule that can form covalent bonds with nucleophiles such as thiol groups, amino groups, and carboxylic acids. This reactivity makes (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane a useful tool for studying enzyme mechanisms and protein-ligand interactions.

生化学的および生理学的効果

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities in vitro. It can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can also induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can inhibit the replication of hepatitis B virus and herpes simplex virus.

実験室実験の利点と制限

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a versatile molecule that can be easily synthesized and functionalized. It can be used as a chiral building block to prepare a wide range of compounds with high enantioselectivity. However, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane is a reactive molecule that can be hazardous to handle. It can form explosive peroxides when exposed to air, and can react violently with strong oxidizing agents. Therefore, proper safety precautions should be taken when working with (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane.

将来の方向性

There are many potential future directions for research involving (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane. One area of interest is the development of new synthetic methods for (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane and its derivatives. Another area is the exploration of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane as a tool for studying enzyme mechanisms and protein-ligand interactions. Additionally, the anti-inflammatory, anti-tumor, and anti-viral activities of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane could be further investigated for potential therapeutic applications. Finally, the properties of (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane-based polymers could be explored for use in advanced materials.

科学的研究の応用

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane has been widely used as a building block in the synthesis of various natural products, pharmaceuticals, and functional materials. For example, (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can be used as a precursor to synthesize the anti-cancer drug taxol, and the anti-inflammatory drug celecoxib. (1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane can also be functionalized to form chiral ligands for asymmetric catalysis, and to prepare novel polymers with unique mechanical and thermal properties.

特性

CAS番号 |

149251-77-4 |

|---|---|

製品名 |

(1R,2S,4S)-4-Acetyl-1,2-epoxy-1-methylcyclohexane |

分子式 |

C9H14O2 |

分子量 |

154.21 g/mol |

IUPAC名 |

1-[(1S,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |

InChI |

InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8-,9+/m0/s1 |

InChIキー |

VPQYGKRHSKLXJB-XHNCKOQMSA-N |

異性体SMILES |

CC(=O)[C@H]1CC[C@@]2([C@H](C1)O2)C |

SMILES |

CC(=O)C1CCC2(C(C1)O2)C |

正規SMILES |

CC(=O)C1CCC2(C(C1)O2)C |

同義語 |

Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel- (9CI) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)

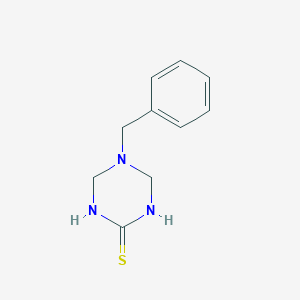

![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)

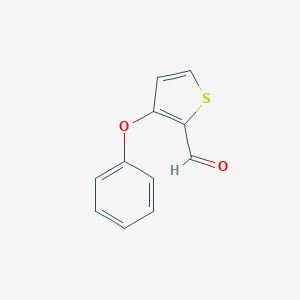

![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)